n-Methyl-4-iodophenylalanine chemical properties and stability
n-Methyl-4-iodophenylalanine chemical properties and stability
An In-Depth Technical Guide to N-Methyl-4-iodophenylalanine: Chemical Properties, Stability, and Applications in Advanced Peptide Synthesis
Executive Summary
In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides is a primary objective. N-Methyl-4-iodophenylalanine (CAS 850161-82-9) has emerged as a highly specialized, non-canonical amino acid designed to address these exact limitations. By combining the conformational restricting properties of N-methylation with the versatile reactivity of a para-iodine substituent, this building block serves a dual purpose: it dramatically enhances proteolytic stability while providing a reactive handle for late-stage structural diversification.
This whitepaper provides a comprehensive analysis of the physicochemical properties, degradation kinetics, and field-proven experimental workflows for utilizing N-Methyl-4-iodophenylalanine in solid-phase peptide synthesis (SPPS) and palladium-catalyzed cross-coupling.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of N-Methyl-4-iodophenylalanine is critical for predicting its behavior during synthesis and storage. The table below summarizes its core quantitative data[1].
Table 1: Physicochemical Properties of N-Methyl-4-iodophenylalanine
| Property | Value | Causality / Implication for Synthesis |
| CAS Number | 850161-82-9 | Standard registry identifier. |
| Molecular Formula | C10H12INO2 | Incorporates a heavy halogen, increasing lipophilicity. |
| Molecular Weight | 305.11 g/mol | High mass dictates careful mass spectrometry (MS) calibration. |
| Boiling Point | 366.7 °C at 760 mmHg | Indicates high thermal stability under standard conditions. |
| Density | 1.684 g/cm³ | Dense powder; requires thorough solvation in polar aprotic solvents (e.g., DMF, NMP). |
| Flash Point | 175.6 °C | Safe for standard heated SPPS protocols. |
The Causality of Structural Modifications
As an application scientist, I often emphasize that structural modifications must be chosen with precise mechanistic intent:
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The N-Methyl Group: Native peptide bonds possess an amide proton that acts as a hydrogen bond donor, making them susceptible to enzymatic recognition and cleavage. N-methylation eliminates this proton, sterically shielding the peptide backbone from endopeptidases. Furthermore, the steric bulk of the methyl group alters the cis/trans isomerization equilibrium of the peptide bond, forcing the peptide into specific, constrained secondary structures that often enhance receptor binding affinity[2].
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The para-Iodine Substituent: Iodine is selected over bromine or chlorine due to bond dissociation energies. The C–I bond (~238 kJ/mol) is significantly weaker than the C–Br bond (~336 kJ/mol). This weakness is a synthetic advantage, as it facilitates rapid and highly efficient oxidative addition by Palladium(0) catalysts during downstream cross-coupling reactions.
Logical relationship between structural features and downstream applications.
Stability & Degradation Kinetics
Storage and Handling
While N-Methyl-4-iodophenylalanine exhibits excellent thermal stability (Boiling Point: 366.7 °C)[1], the carbon-iodine bond is inherently susceptible to photolytic degradation. Exposure to ambient UV light can induce homolytic cleavage of the C–I bond, generating aryl radicals that lead to dimerization or dehalogenation.
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Best Practice: The compound (and its Fmoc/Boc protected derivatives) must be stored in amber glass vials at 2–8 °C under an inert argon atmosphere to prevent oxidative and photolytic degradation.
Stability in Biological Systems
When incorporated into a peptide sequence, the N-methyl group confers profound enzymatic stability. For example, in the development of VLA-4 antagonists for autoimmune disorders, the incorporation of N-Boc-N-methyl-4-iodophenylalanine derivatives prevents rapid rapid in vivo clearance, extending the therapeutic half-life of the drug[2].
Experimental Workflows & Protocols
Working with N-methylated amino acids introduces significant steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (like HBTU or DIC/Oxyma) are often insufficient. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.
Protocol A: SPPS Incorporation of Fmoc-N-Me-4-I-Phe-OH
Objective: Efficiently couple the hindered amino acid and validate the reaction.
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Resin Preparation: Swell the chosen resin (e.g., Rink Amide) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% Piperidine in DMF (2 × 10 min).
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Coupling the Hindered Amino Acid:
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Dissolve 3.0 equivalents of Fmoc-N-Me-4-I-Phe-OH and 2.9 equivalents of HATU in DMF.
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Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality Note: HATU is required here because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is highly reactive and accommodates the steric bulk of the N-methyl group better than standard benzotriazoles.
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React for 2 hours at room temperature.
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Self-Validation (The Chloranil Test):
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Critical Step: The standard Kaiser test yields false negatives for secondary amines. You must use the Chloranil test to detect unreacted N-methyl groups. A blue/green bead indicates incomplete coupling, necessitating a recouple.
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Coupling the Next Amino Acid:
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Once the Fmoc is removed from the N-Me-4-I-Phe residue, coupling the subsequent amino acid onto this secondary amine is the most difficult step.
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Use Bis(trichloromethyl)carbonate (BTC) or synthesize the symmetric anhydride of the incoming amino acid to force the reaction to completion.
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Step-by-step SPPS workflow for incorporating N-methylated amino acids.
Protocol B: Late-Stage Macrocyclization & Cross-Coupling
The iodine atom serves as a prime candidate for Ullmann macrocyclization or Suzuki-Miyaura cross-coupling. This strategy has been famously utilized in the enantiospecific synthesis of the Bouvardin family of antitumor antibiotics[3] and Vancomycin analogs.
On-Resin Suzuki-Miyaura Workflow:
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Degassing: Suspend the peptide-bound resin in a degassed mixture of DMF/H2O (4:1 v/v). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).
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Reagent Addition: Add 5.0 equivalents of the desired aryl boronic acid, 0.2 equivalents of Pd(PPh3)4, and 10.0 equivalents of K2CO3.
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Reaction: Heat the suspension gently to 80 °C under argon for 12 hours. The weak C–I bond ensures rapid oxidative addition, driving the catalytic cycle forward.
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Cleavage: Wash the resin extensively with sodium diethyldithiocarbamate solutions to scavenge residual palladium before global cleavage with TFA.
Conclusion
N-Methyl-4-iodophenylalanine is not merely a structural anomaly; it is a rationally designed tool for advanced peptide engineering. By mastering the causality behind its steric hindrance (requiring specialized coupling like HATU/BTC) and its electronic reactivity (facilitating Pd-catalyzed cross-coupling), researchers can unlock new pathways in the synthesis of highly stable, conformationally constrained therapeutics.
References
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LookChem - Cas 850161-82-9, 4-iodo-N-methylphenylalanine Chemical Properties URL: [Link][1]
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Chemical Reviews (ACS) - Enantiospecific Synthesis of Heterocycles from α-Amino Acids URL:[Link][3]
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Electronics and Books - Studies Directed toward the Synthesis of Vancomycin and Related Cyclic Peptides URL: [Link]
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Google Patents - Application No. AU 199877031 B2 (VLA-4 Antagonists) URL:[2]
